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molecular formula C8H4ClN5S B8293687 2-[(6-Chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carbonitrile

2-[(6-Chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carbonitrile

Cat. No. B8293687
M. Wt: 237.67 g/mol
InChI Key: KGXGTXSRLFTPKN-UHFFFAOYSA-N
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Patent
US07115597B2

Procedure details

7-2 (2.0 g, 15.4 mmol) and 1 equivalent of sodium hydride (0.62 g, 15.4 mmol) were suspended in THF and stirred for 20 minutes before adding 2-chloro-1,3-thiazole-5-carbonitrile 2-2 (2.23 g, 15.4 mmol) and the other equivalent sodium hydride simultaneously. The reaction was refluxed for 1.5 hours, cooled, quenched with methanol and water, evaporated to dryness and partitioned between methylene chloride, methanol and water. The aqueous layer was evaporated to dryness and purified on a silica column (DCM to 9:1:0.1 DCM:MeOH:NH4OH) to afford 35-1. 1H-NMR (CD3OD): 8.75(s, 1H); 8.10(s, 1H); 7.09(s, 1H).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[H-].[Na+].Cl[C:12]1[S:13][C:14]([C:17]#[N:18])=[CH:15][N:16]=1>C1COCC1>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:12]2[S:13][C:14]([C:17]#[N:18])=[CH:15][N:16]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.23 g
Type
reactant
Smiles
ClC=1SC(=CN1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with methanol and water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride, methanol and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified on a silica column (DCM to 9:1:0.1 DCM:MeOH:NH4OH)
CUSTOM
Type
CUSTOM
Details
to afford 35-1

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC1=CC(=NC=N1)NC=1SC(=CN1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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